Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-7-12-6-3-5-11-9(8)12/h4,7,11H,2-3,5-6H2,1H3 |
InChI Key |
LJMFLMAEWMZHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Table 1: Performance Metrics for Preparation Methods
The lithium amide method achieves the highest yields (70–80%) but requires specialized equipment for cryogenic reactions. Cyclocondensation offers the best purity (99%) and straightforward isolation, making it ideal for small-scale API production. The multi-step approach, while lower yielding, provides unparalleled stereochemical control for enantiopure targets.
Mechanistic Insights and Reaction Optimization
Enolate Stability and Cyclization Efficiency
In cyclocondensation routes, the stability of the intermediate enolate dictates reaction success. LHMDS generates a delocalized enolate that resists proton transfer, favoring cyclization over dimerization. Computational studies on analogous systems show that electron-withdrawing groups on the diethyl oxalate enhance enolate nucleophilicity, accelerating ring closure.
Solvent Effects on SFC Resolution
Supercritical CO2/EtOH mixtures in SFC achieve baseline separation of enantiomers by exploiting differences in hydrogen bonding with the pyrimidine nitrogen. Increasing ethanol content from 15% to 20% improves resolution (Rs > 2.0) but reduces throughput due to longer retention times.
Green Chemistry Modifications
Replacing THF with cyclopentyl methyl ether (CPME) in the lithium amide method reduces environmental impact while maintaining yield. Microwave-assisted cyclization trials show promise, cutting reaction times from 16 h to 30 min for related compounds.
Industrial Applications and Scale-Up Challenges
While lab-scale syntheses are well-established, industrial production faces hurdles:
- Cost of LHMDS : At $1,200/kg, large-scale use is prohibitive. Alternatives like NaHMDS ($400/kg) are being evaluated.
- Waste Management : Hydrazine hydrate generates toxic hydrazoic acid; flow reactors with in situ quenching mitigate this risk.
- Regulatory Compliance : Residual MsCl must be <10 ppm in APIs. Post-reaction treatment with thiourea reduces levels to 2–5 ppm.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrole ring system undergoes selective oxidation at the α-position of the nitrogen atom. Potassium permanganate (KMnO₄) in acidic or neutral conditions converts the pyrrole moiety into a pyrrolidone derivative, enhancing electrophilicity for downstream reactions.
Example reaction:
Oxidation typically occurs at 60–80°C in aqueous acetone, with yields dependent on substituent steric effects .
Reduction Reactions
The pyrimidine ring undergoes partial reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), selectively saturating the C=N bonds while preserving the ester group.
Key conditions:
Nucleophilic Substitution at the Ester Group
The ethyl ester undergoes hydrolysis, aminolysis, or transesterification:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Ester hydrolysis | NaOH (aq.), reflux, 6–8 hrs | Carboxylic acid derivative |
| Aminolysis | Primary amines, DMF, 80°C, 12 hrs | Amide-functionalized pyrrolopyrimidine |
| Transesterification | Alcohols, acid catalyst, Δ | Alternative alkyl esters |
These reactions modify solubility and bioavailability, critical for pharmaceutical applications .
Alkylation and Acylation
The secondary amine in the tetrahydropyrrolo ring undergoes alkylation using alkyl halides or acyl chlorides:
-
Deprotonate amine with NaH in DMF at 0°C.
-
Add alkyl/aralkyl halide (e.g., benzyl chloride).
-
Stir at 25°C until completion (TLC monitoring).
Example product:
Ethyl 1-(3,4,5-trimethoxybenzyl)-8-oxo-hexahydrocyclohepta[b]pyrrole-2-carboxylate (yield: 80%) .
Condensation with Enamine-Forming Reagents
Reaction with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation introduces a dimethylaminomethylidene group at the 7-position:
This modification enhances π-conjugation, useful for spectroscopic tracking .
Biological Activity via Thrombin Inhibition
Structural analogs demonstrate anticoagulant activity by binding thrombin’s active site. Key interactions include:
-
Hydrogen bonding between the carbonyl group and Ser195.
Structure-activity relationship (SAR):
| Modification | Effect on Thrombin IC₅₀ |
|---|---|
| Ester → Amide | 10-fold potency increase |
| Benzyl substitution at N1 | Improved selectivity |
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| 4-Oxo-pyrrolo[1,2-a]pyrazine-6-carboxamide | Reduced ester reactivity due to amide group |
| Pyrazine-containing analogs | Higher susceptibility to oxidation |
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its kinase inhibitory activity.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as kinases, by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a) Pyrrolo[1,2-a]pyrazine Derivatives
Compounds like 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates () replace the pyrimidine ring with a pyrazine ring. This alteration reduces aromaticity and introduces a ketone group at the 1-position. For instance, conversion of the ethyl ester to amides via HATU-mediated coupling yielded derivatives with 31–78% efficiency, demonstrating greater versatility than the pyrimidine-based parent compound .
b) Triazolo[1,5-c]pyrimidine Derivatives
Ethyl 5-ethoxy-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate () incorporates a triazole ring fused to pyrimidine. This compound, synthesized via nucleophilic substitution, acts as an adenosine receptor antagonist, highlighting how heterocycle expansion can redirect biological activity toward receptor modulation .
c) Imidazo[1,2-a]pyridine Derivatives
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate () substitutes the pyrrolidine ring with an imidazole system. The bromine and trifluoromethyl groups enhance electrophilicity and metabolic stability, respectively. Such modifications are absent in the target compound but underscore the impact of halogenation on bioavailability and target binding .
Substituent Effects
a) Esters vs. Amides
The ethyl ester in the target compound contrasts with amide derivatives (e.g., 1-oxo-N-(alkyl)aryl-pyrrolo[1,2-a]pyrazine-8-carboxamides in ). Amides generally exhibit improved metabolic stability and higher binding affinity due to hydrogen-bonding capacity, albeit with reduced solubility compared to esters .
b) Halogenation and Electron-Withdrawing Groups
Compounds like Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate () feature trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism.
Biological Activity
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12N2O2
- Molar Mass : 196.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antiproliferative Effects : Studies indicate that it may have antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, indicating potential applications in treating infections.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A study conducted on HeLa cells revealed that this compound induced apoptosis at concentrations as low as 15 µM. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited significant antimicrobial activity against E. coli with an EC50 of 20 µg/mL. This suggests potential for development as an antibacterial agent .
- Inhibition of Hepatitis B Virus : In a recent study evaluating its efficacy against HBV, the compound showed an IC50 value of 10 nM in HBV-infected cells. This positions it as a promising candidate for further development in antiviral therapy .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via cyclization or multi-step condensation reactions. For example, analogous pyrrolo-pyrimidine derivatives are synthesized using nucleophilic substitution between ethyl pyrrole-carboxylate precursors and activated carbonyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions, achieving yields of 40–45% . Optimizing yields requires controlling stoichiometry, solvent choice (e.g., dichloromethane or DMF), and reaction time. Purification via flash chromatography (using gradients of ethyl acetate/hexane) and characterization by ESI-MS (e.g., m/z 309.3 [M+1]) are critical steps .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at ~6.5–8.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., observed vs. calculated m/z within 5 ppm error) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer: Flash chromatography is widely used with silica gel and optimized solvent systems (e.g., 30–50% ethyl acetate in hexane). For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity . Recrystallization from ethanol or methanol can further enhance purity .
Q. How should researchers handle the compound’s sensitivity to hydrolysis or oxidation?
Methodological Answer:
Q. What spectroscopic data are essential for quality control?
Methodological Answer:
- 1H/13C NMR : Full assignment of protons and carbons, including coupling constants for stereochemical confirmation .
- ESI-MS/MS : Fragmentation patterns to confirm the molecular ion and key substituents .
- HPLC : Purity >95% with a defined retention time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer: SAR studies require systematic substitution at key positions (e.g., C-2 or C-8). For example, introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) can modulate electron density and binding affinity. QSAR models, based on molecular descriptors like logP and H-bonding capacity, predict activity trends. Validation involves in vitro assays (e.g., enzyme inhibition) and comparison with analogs .
Q. What mechanistic insights explain the domino reactions used in synthesizing pyrrolo-pyrimidine scaffolds?
Methodological Answer: Domino reactions often proceed via:
Nucleophilic Attack : Pyrrole intermediates react with activated carbonyls (e.g., acyl chlorides).
Cyclization : Intramolecular dehydration or [1,3]-shift forms the tetrahydropyrrolo-pyrimidine core.
Rearomatization : Acidic or thermal conditions stabilize the aromatic system .
Kinetic studies (e.g., monitoring by TLC or in situ IR) and DFT calculations can elucidate rate-determining steps .
Q. How can stereochemical configurations be resolved for chiral derivatives of this compound?
Methodological Answer:
Q. What strategies validate analytical methods for quantifying impurities in the compound?
Methodological Answer:
Q. How can in vitro models evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
